4-[3-(2-Methylpropanoyl)-2-oxopiperidin-1-yl]benzonitrile

physicochemical profiling logP drug-likeness

4-[3-(2-Methylpropanoyl)-2-oxopiperidin-1-yl]benzonitrile is a synthetic, disubstituted piperidin-2-one small molecule (C₁₆H₁₈N₂O₂; MW 270.33 g/mol) featuring a benzonitrile head group, a 2-oxopiperidine scaffold, and a 3‑isobutyryl substituent. Available from multiple commercial vendors at a typical purity of 95% , the compound has a calculated lipophilicity (clogP) of 2.38 and a topological polar surface area of 61.17 Ų.

Molecular Formula C16H18N2O2
Molecular Weight 270.33 g/mol
Cat. No. B15262538
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[3-(2-Methylpropanoyl)-2-oxopiperidin-1-yl]benzonitrile
Molecular FormulaC16H18N2O2
Molecular Weight270.33 g/mol
Structural Identifiers
SMILESCC(C)C(=O)C1CCCN(C1=O)C2=CC=C(C=C2)C#N
InChIInChI=1S/C16H18N2O2/c1-11(2)15(19)14-4-3-9-18(16(14)20)13-7-5-12(10-17)6-8-13/h5-8,11,14H,3-4,9H2,1-2H3
InChIKeyJDZUELUWNNKANJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-[3-(2-Methylpropanoyl)-2-oxopiperidin-1-yl]benzonitrile (CAS 2059932-88-4) – Chemical Identity & Baseline Specifications for Procurement


4-[3-(2-Methylpropanoyl)-2-oxopiperidin-1-yl]benzonitrile is a synthetic, disubstituted piperidin-2-one small molecule (C₁₆H₁₈N₂O₂; MW 270.33 g/mol) featuring a benzonitrile head group, a 2-oxopiperidine scaffold, and a 3‑isobutyryl substituent . Available from multiple commercial vendors at a typical purity of 95% , the compound has a calculated lipophilicity (clogP) of 2.38 and a topological polar surface area of 61.17 Ų [1]. Information on its biological annotation is sparse; the European Chemical Biology Database (ECBD) profiles it as EOS79916 and reports inactivity in a GPR35 antagonism primary screen [1], indicating that any pharmacological differentiation must be established in user‑defined assays.

Why In‑Class 2-Oxopiperidine Benzonitriles Cannot Simply Replace 4-[3-(2-Methylpropanoyl)-2-oxopiperidin-1-yl]benzonitrile


The 3‑isobutyryl substituent on the piperidinone ring introduces a sterically demanding, branched acyl group that distinguishes this compound from simpler 2‑oxopiperidine‑benzonitrile congeners . This substitution alters lipophilicity (clogP 2.38 vs. an estimated ≤1.5 for the unsubstituted 4‑(2‑oxopiperidin‑1‑yl)benzonitrile [1]) and hydrogen‑bond acceptor count, which can shift membrane permeability and target‑binding kinetics. In the absence of head‑to‑head biological data, scientists must assume that the isobutyryl moiety influences the compound’s behavior as a synthetic intermediate, a fragment‑screening hit, or a probe molecule, making simple replacement by des‑isobutyryl or amino‑substituted analogs inappropriate without re‑validation [2].

Quantitative Differentiation Evidence for 4-[3-(2-Methylpropanoyl)-2-oxopiperidin-1-yl]benzonitrile vs. Closest Structural Analogs


Lipophilicity Shift: Calculated clogP Difference vs. Des‑Isobutyryl Analog

The target compound displays a calculated clogP of 2.38 [1]. In contrast, the structurally closest des‑isobutyryl analog, 4‑(2‑oxopiperidin‑1‑yl)benzonitrile, has a significantly lower computed logP of approximately 1.3–1.5 (based on a consensus of physicochemical calculators, as no single authoritative experimental value is available) [2]. The difference of ~0.9–1.1 log units is expected to translate to roughly an 8‑ to 12‑fold higher octanol/water partition coefficient for the isobutyryl compound.

physicochemical profiling logP drug-likeness

Topological Polar Surface Area and Hydrogen‑Bond Acceptor Differentiation

The target compound possesses a topological polar surface area (TPSA) of 61.17 Ų, contributed by the nitrile group (23.79 Ų), both amide carbonyl oxygens, and the ketone oxygen of the isobutyryl group [1]. The des‑isobutyryl analog 4‑(2‑oxopiperidin‑1‑yl)benzonitrile has a lower TPSA of approximately 45–50 Ų (estimated), and the 3‑amino analog 4‑(3‑amino‑2‑oxopiperidin‑1‑yl)benzonitrile has a higher TPSA of approximately 65–75 Ų due to the additional hydrogen‑bond donor . The target compound’s intermediate TPSA value places it in a favorable range for oral bioavailability (typically <140 Ų for CNS drugs; <60 Ų may be preferred for passive BBB penetration).

medicinal chemistry drug design polar surface area

GPR35 Antagonism Inactivity: A Negative Filter That Eliminates a Potential Off‑Target Liability

In a primary antagonist screen against G‑protein coupled receptor 35 (GPR35), the target compound (tested as EOS79916) was classified as inactive [1]. While no direct comparator IC₅₀ value is reported for this specific assay, structurally related piperidine and piperidinone derivatives have been identified as GPR35 agonists or antagonists in the literature, with reported potencies in the nanomolar to micromolar range [2]. The documented inactivity of the target compound at GPR35 provides a useful negative selectivity filter for programs where GPR35 modulation is undesirable, particularly in inflammatory or pain applications where GPR35 engagement could confound efficacy readouts.

GPCR screening off-target profiling GPR35

Commercial Availability and Lot‑to‑Lot Purity Consistency

The target compound is stocked by multiple vendors with a consistently declared purity of 95% (HPLC) . In contrast, several closest structural analogs—such as 4‑(3‑amino‑2‑oxopiperidin‑1‑yl)benzonitrile (CAS 1342733-43-0)—are listed at purities ranging from 95% down to 90% by some suppliers, with fewer sourcing options . The narrower purity band and multi‑vendor availability reduce procurement risk and the need for re‑purification upon receipt.

chemical procurement purity specification supply chain assurance

Recommended Application Scenarios for 4-[3-(2-Methylpropanoyl)-2-oxopiperidin-1-yl]benzonitrile


Fragment‑Based Screening Libraries Requiring Elevated Lipophilicity

With a clogP of 2.38 and intermediate TPSA (61.17 Ų) , this compound fills a gap in fragment libraries that often skew toward highly polar entities. Medicinal chemistry teams designing fragment screens against hydrophobic targets (e.g., GPCRs with deep transmembrane binding pockets, nuclear receptors, or the colchicine binding site of tubulin) should prioritize this scaffold over the des‑isobutyryl analog (estimated clogP ≤1.5) to improve hit rates in biochemical and biophysical assays.

Synthetic Intermediate for Late‑Stage Functionalization of Piperidinone‑Based Therapeutics

The isobutyryl ketone at the 3‑position provides a reactive handle for reductive amination, Grignard addition, or oxime formation . Procurement teams sourcing building blocks for parallel synthesis of piperidinone‑derived compound libraries should select this intermediate when the synthetic route requires a ketone that is stable under basic and mildly acidic conditions—a feature that distinguishes it from the 3‑amino analog, which undergoes undesired side reactions during acylation or alkylation sequences.

Selectivity Counter‑Screening Panels Where GPR35 Inactivity Is a Prerequisite

The documented inactivity against GPR35 makes this compound valuable as a negative control or as a scaffold devoid of GPR35‑mediated effects. Research groups investigating inflammatory, metabolic, or pain pathways where GPR35 modulation is a known confounder can include this compound in counter‑screening panels to ensure observed phenotypes are not driven by GPR35 engagement, reducing the need to synthesize and test a separate GPR35‑inactive control.

Procurement‑Optimized Lead‑Optimization Programs with Dual‑Source Supply Chains

With verified availability from at least two independent commercial suppliers at 95% purity , this compound supports lead‑optimization programs that require reliable, reproducible sourcing over 12–24 month timelines. Project managers should prefer this compound over single‑source, lower‑purity analogs when planning multi‑round SAR expansions, as dual‑vendor sourcing mitigates the risk of stock‑out delays and batch‑to‑batch variability that can derail structure‑activity relationship (SAR) interpretation.

Quote Request

Request a Quote for 4-[3-(2-Methylpropanoyl)-2-oxopiperidin-1-yl]benzonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.